Benzo[d]isoxazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]isoxazole-4-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a benzo[d]isoxazole ring attached to a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazole-4-boronic acid pinacol ester typically involves the following steps:
Formation of the Benzo[d]isoxazole Ring: The benzo[d]isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-nitrobenzyl alcohol and a nitrile compound under acidic conditions.
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of the benzo[d]isoxazole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The dioxaborolane group can be oxidized to form boronic acids or borate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the dioxaborolane group.
Substituted Benzo[d]isoxazoles: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Benzo[d]isoxazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a bioactive molecule. It can be used in the development of probes for biological imaging and as a precursor for drug molecules.
Medicine: Explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Benzo[d]isoxazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The benzo[d]isoxazole ring can interact with biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
Benzo[d]isoxazole-4-boronic acid pinacol ester is unique due to the combination of the benzo[d]isoxazole ring and the dioxaborolane group. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWZQGBUHMYACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NOC3=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.